![molecular formula C14H10Cl2O3 B1322637 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid CAS No. 938273-34-8](/img/structure/B1322637.png)
3-[(2,6-Dichlorobenzyl)oxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid typically involves the reaction of 2,6-dichlorobenzyl alcohol with 3-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2,6-Dichlorobenzyl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and benzoic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Anti-inflammatory Properties
Research indicates that 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid exhibits anti-inflammatory effects. It has been studied for its potential to inhibit cyclooxygenase enzymes, similar to other salicylic acid derivatives. This property makes it a candidate for treating conditions characterized by inflammation, such as arthritis and other inflammatory diseases .
Analgesic Activity
In animal models, the compound demonstrated dose-dependent analgesic effects. Studies have shown that it can reduce nociceptive responses in rats, suggesting its utility in pain management. The compound's mechanism may involve the inhibition of prostaglandin synthesis, which is crucial for pain signaling .
Antiplatelet Effects
Preliminary studies suggest that this compound may also have antiplatelet activity. This could position it as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often have gastrointestinal side effects. Its efficacy in reducing platelet aggregation could be beneficial in preventing cardiovascular diseases .
Case Study 1: Anti-inflammatory Efficacy
A study conducted on Wistar rats evaluated the anti-inflammatory properties of this compound. The compound was administered at varying doses (50 mg/kg to 500 mg/kg), and results indicated a significant reduction in pro-inflammatory cytokines like TNF-α and IL-1β. Histopathological analysis showed decreased pulmonary edema and hepatocyte injury compared to control groups treated with traditional NSAIDs .
Case Study 2: Safety Profile
Toxicity studies comparing this compound with acetylsalicylic acid (ASA) revealed a more favorable safety profile. The lethal dose (LD50) for the compound was found to be comparable to ASA; however, it caused significantly less gastric mucosal damage in animal models .
Wirkmechanismus
The mechanism of action of 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2,6-Dichlorobenzyl)oxy]benzoic acid
- 4-[(2,6-Dichlorobenzyl)oxy]benzoic acid
- 3-[(2,4-Dichlorobenzyl)oxy]benzoic acid
Uniqueness
3-[(2,6-Dichlorobenzyl)oxy]benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of potency and selectivity in various applications .
Biologische Aktivität
3-[(2,6-Dichlorobenzyl)oxy]benzoic acid, also known as 3-CH₂Cl, is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacokinetics, analgesic properties, anti-inflammatory effects, and toxicity, supported by relevant case studies and research findings.
- Molecular Formula : C₁₄H₁₀Cl₂O₃
- Molecular Weight : 297.13 g/mol
- Chemical Structure : The compound features both acidic and ether functionalities along with halogen substitution, which contribute to its biological activity.
Pharmacokinetics
Pharmacokinetic studies conducted on rats have provided insights into the absorption and elimination characteristics of 3-CH₂Cl:
- Maximum Plasma Concentration (Cmax) : 0.57 ± 0.02 μg/mL
- Time to Maximum Concentration (Tmax) : 28.9 ± 1.1 min
- Total Systemic Exposure (AUC) : 66.3 ± 1.0 μg min/mL
- Elimination Half-Life (Tel1/2) : 39.4 ± 3.9 min
The compound exhibits high lipophilicity (log P = 3.73), indicating extensive distribution in tissues during absorption .
Analgesic Activity
The analgesic effects of 3-CH₂Cl were evaluated in various animal models:
- Dosage Range : Studies utilized doses from 12.5 mg/kg to 200 mg/kg.
- Methods : Analgesic activity was assessed using the heat-induced Plantar Anasthesiometer and the acetic acid-induced writhing test.
- Findings :
Anti-inflammatory Effects
Research has highlighted the potential of 3-CH₂Cl as an anti-inflammatory agent:
- Model Used : Wistar rats treated with lipopolysaccharide (LPS).
- Dosage : Administered at 500 mg/60 kg body weight.
- Results :
Toxicity Studies
The toxicity profile of 3-CH₂Cl was compared with ASA:
- LD50 : Below 2000 mg/60 kg body weight, similar to ASA.
- Gastric Mucosal Damage : Histopathological observations indicated significantly less gastric mucosal erosion in rats treated with 3-CH₂Cl compared to those receiving ASA at equivalent concentrations .
Summary of Biological Activities
Activity Type | Findings |
---|---|
Analgesic | Dose-dependent effect; lower nociceptive response compared to ASA |
Anti-inflammatory | Reduced cytokine levels; stabilized body temperature; less pulmonary edema |
Toxicity | Comparable LD50 to ASA; reduced gastric mucosal damage |
Case Studies and Research Findings
- Pharmacokinetic Study : Demonstrated slower onset and longer elimination time compared to ASA, indicating potential for prolonged therapeutic effects .
- Analgesic Study : Found that at higher doses, 3-CH₂Cl effectively reduced pain responses in rat models, suggesting its utility as a potent analgesic agent .
- Anti-inflammatory Research : Highlighted its effectiveness in reducing inflammation markers in a model of acute lung injury, showcasing its potential for treating inflammatory conditions .
Eigenschaften
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-12-5-2-6-13(16)11(12)8-19-10-4-1-3-9(7-10)14(17)18/h1-7H,8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDANUTVEPGEOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.